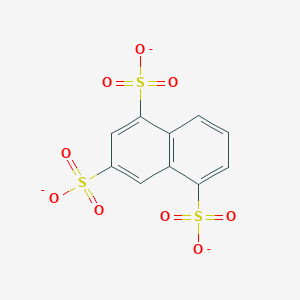
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in 1912 by the German pharmaceutical company Merck, but it was not until the 1970s that its psychoactive effects were discovered.
Mecanismo De Acción
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, while dopamine and norepinephrine are involved in the regulation of reward and motivation. The increased levels of these neurotransmitters result in the feelings of euphoria and heightened emotions associated with this compound use.
Biochemical and Physiological Effects:
This compound use can have both short-term and long-term effects on the body. Short-term effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, increased sociability, and heightened emotions. Long-term effects can include damage to the brain's serotonin system, which can lead to depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide has been used in various laboratory experiments to study its effects on the brain and behavior. Its ability to increase the levels of serotonin, dopamine, and norepinephrine in the brain makes it a useful tool for studying the neurochemical basis of mood and emotion. However, its potential for abuse and the ethical concerns surrounding its use in human subjects limit its usefulness in research.
Direcciones Futuras
There are several areas of research that could benefit from further study of N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide. These include the development of new therapies for mental health disorders, the exploration of its potential as a tool for studying the neurochemical basis of mood and emotion, and the investigation of its long-term effects on the brain and behavior. Additionally, research into the potential risks associated with this compound use and ways to mitigate these risks could help to improve the safety of its use in therapeutic settings.
In conclusion, this compound is a synthetic compound that has gained popularity due to its euphoric effects. It has been the subject of extensive scientific research due to its potential therapeutic benefits. This compound works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, resulting in the feelings of euphoria and heightened emotions associated with its use. While it has potential advantages for laboratory experiments, its potential for abuse and ethical concerns surrounding its use in human subjects limit its usefulness. Further research into its potential therapeutic benefits, as well as its potential risks, could help to improve our understanding of this compound.
Métodos De Síntesis
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide is synthesized from safrole, a natural substance found in the oil of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to this compound using a reducing agent such as aluminum amalgam.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that this compound can be used to treat various mental health disorders, including post-traumatic stress disorder (PTSD) and anxiety. This compound-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD and improving emotional well-being.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15NO3/c1-11-4-2-3-5-12(11)8-16(18)17-13-6-7-14-15(9-13)20-10-19-14/h2-7,9H,8,10H2,1H3,(H,17,18) |
Clave InChI |
WSNZTRPZVWNCFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)

![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)





![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)

